2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole
Overview
Description
2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and two thiophene rings. This compound is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, which enable efficient intermolecular π–π overlap . These properties make it an attractive candidate for various applications in organic electronics and materials science.
Preparation Methods
The synthesis of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole typically involves the condensation reaction of dithiooxamide with aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole involves its ability to participate in electron transfer processes due to its electron-deficient nature. The compound can interact with various molecular targets, including enzymes and receptors, through π–π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole is unique compared to other similar compounds due to its fused ring system and high oxidative stability. Similar compounds include:
2,5-Bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole: This compound has hydroxyl groups instead of thiophene rings, which affects its electronic properties and reactivity.
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: This derivative contains pyridyl groups, which can enhance its coordination ability with metal ions.
Thiazolo[5,4-d]thiazole: The parent compound without any substituents, which serves as a basic scaffold for various derivatives.
Properties
IUPAC Name |
2,5-dithiophen-2-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2S4/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNGQFNXFDVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952083 | |
Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29608-87-5 | |
Record name | NSC33622 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Di(thiophen-2-yl)[1,3]thiazolo[5,4-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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